(S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine
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Overview
Description
(S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine is a chiral compound with a complex structure that includes a pyridine ring, a benzimidazole ring, and an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid derivative.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in a polar aprotic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine.
Scientific Research Applications
(S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimalarial activity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1H-imidazol-2-yl-pyrimidine-4,6-diamines: These compounds share structural similarities and have been studied for their antimalarial properties.
Benzimidazole Derivatives: Compounds with similar benzimidazole structures are known for their diverse biological activities.
Uniqueness
(S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine is unique due to its specific combination of functional groups and chiral nature, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14N4 |
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Molecular Weight |
238.29 g/mol |
IUPAC Name |
(1S)-1-(1-pyridin-4-ylbenzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C14H14N4/c1-10(15)14-17-12-4-2-3-5-13(12)18(14)11-6-8-16-9-7-11/h2-10H,15H2,1H3/t10-/m0/s1 |
InChI Key |
LAVQQACTFVCDCG-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C1=NC2=CC=CC=C2N1C3=CC=NC=C3)N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1C3=CC=NC=C3)N |
Origin of Product |
United States |
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